![molecular formula C15H16N6O2 B2930632 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 106592-73-8](/img/structure/B2930632.png)
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BHMP, is a purine analog that has been studied for its potential use in a variety of scientific applications. BHMP has been shown to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological research studies.
Mecanismo De Acción
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has a unique mechanism of action that makes it useful in a variety of biochemical and physiological research studies. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This depletion ultimately leads to the death of the target cell.
Biochemical and Physiological Effects
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In addition to its antiviral and anticancer properties, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-inflammatory and immunomodulatory effects. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low toxicity. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have low cytotoxicity in a variety of cell lines, making it a safe and effective tool for use in a variety of research studies. However, one limitation of using 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its relatively low solubility. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is only moderately soluble in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a variety of future directions for research on 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research that is particularly promising is the development of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione analogs with improved solubility and potency. Another area of research that is promising is the use of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione in combination with other antiviral or anticancer agents to increase their effectiveness. Additionally, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione could be studied for its potential use in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
Conclusion
In conclusion, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a promising compound that has a variety of potential scientific research applications. Its unique mechanism of action and low toxicity make it a valuable tool for use in a variety of research studies. While there are some limitations to its use, such as its low solubility, there are also a variety of future directions for research that could lead to the development of even more effective 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione analogs. Overall, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound that is worthy of further study and exploration in the scientific community.
Métodos De Síntesis
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multistep process that involves the condensation of 2,6-diaminopurine with benzaldehyde followed by the reaction with hydrazine hydrate. The resulting compound is then treated with acetic anhydride to produce 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research for 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is its use as an antiviral agent. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus. In addition to its antiviral properties, 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential use as a cancer therapeutic. 8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis in cancer cells, making it a promising candidate for further study.
Propiedades
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-19-11-12(20(2)15(23)21(3)13(11)22)17-14(19)18-16-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGZINYLKYGCBH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

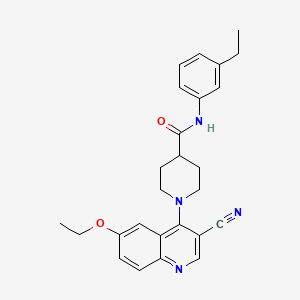

![3-(4-Chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2930556.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)
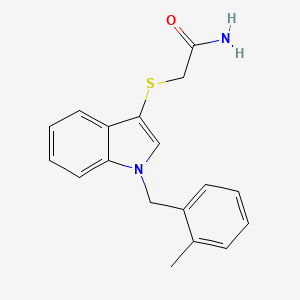
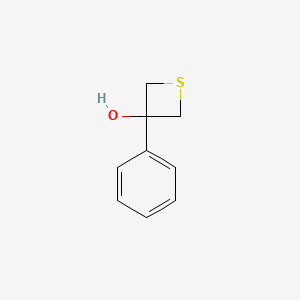
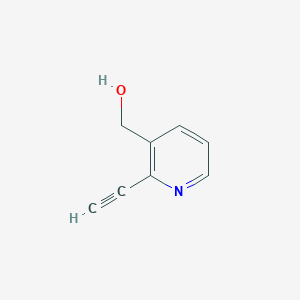
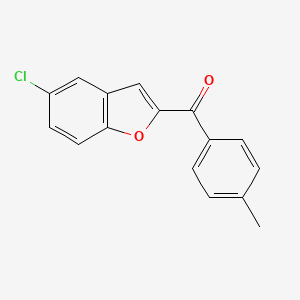
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2930565.png)
![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)
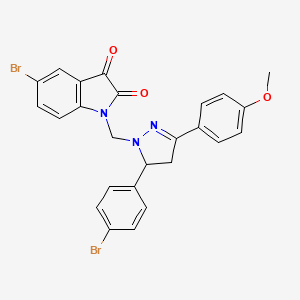

![2-methyl-3-phenyl-N,5-di(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2930572.png)